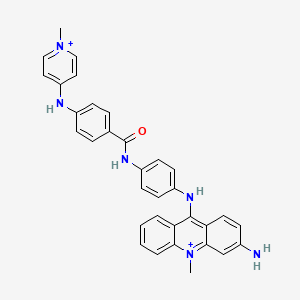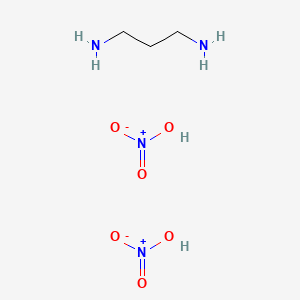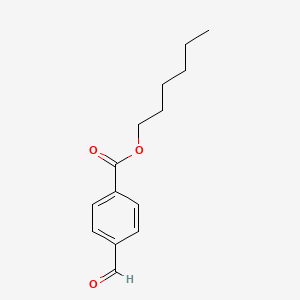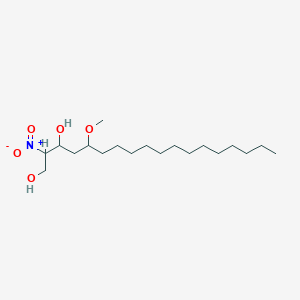![molecular formula C4H6ClF2NO4 B14314381 2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol CAS No. 114233-94-2](/img/structure/B14314381.png)
2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol is an organic compound characterized by the presence of chloro, difluoromethyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol typically involves multiple steps, including the introduction of chloro and difluoromethyl groups, followed by nitration. The specific reaction conditions, such as temperature, pressure, and choice of solvents, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen-containing compounds.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitrate compounds, while reduction can produce amines.
Scientific Research Applications
2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and difluoromethyl groups can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-nitropropane-1,3-diol: Similar structure but lacks the difluoromethyl group.
2-Difluoromethyl-2-nitropropane-1,3-diol: Similar structure but lacks the chloro group.
Uniqueness
2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol is unique due to the presence of both chloro and difluoromethyl groups, which can significantly influence its chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
114233-94-2 |
|---|---|
Molecular Formula |
C4H6ClF2NO4 |
Molecular Weight |
205.54 g/mol |
IUPAC Name |
2-[chloro(difluoro)methyl]-2-nitropropane-1,3-diol |
InChI |
InChI=1S/C4H6ClF2NO4/c5-4(6,7)3(1-9,2-10)8(11)12/h9-10H,1-2H2 |
InChI Key |
JQVHMTVGMHEMGS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(C(F)(F)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
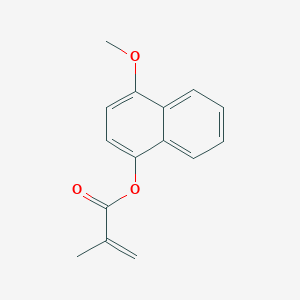
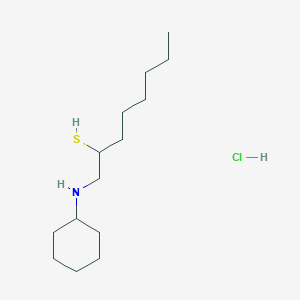
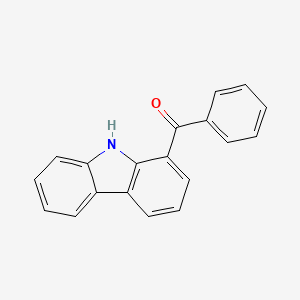
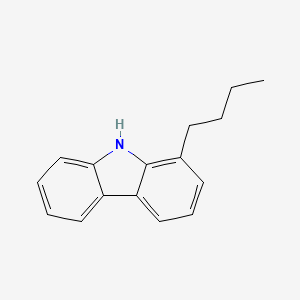
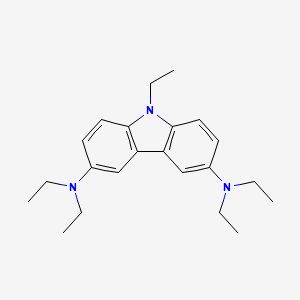


![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)

